
N-(4-Acetylphenyl)-2-chloroacetamide
Overview
Description
N-(4-Acetylphenyl)-2-chloroacetamide: is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of acetanilide, where the acetyl group is substituted at the para position of the phenyl ring, and a chloroacetamide group is attached to the nitrogen atom
Mechanism of Action
Target of Action
N-(4-Acetylphenyl)-2-chloroacetamide is a complex compound with potential biological activity. It’s worth noting that related compounds have been found to interact with proteins such as the Heat shock protein HSP 90-alpha .
Biochemical Pathways
Related compounds have been found to influence various pathways, including the hippo signaling pathway , which plays a crucial role in cell proliferation and apoptosis.
Result of Action
Related compounds have been found to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-Acetylphenyl)-2-chloroacetamide typically begins with 4-acetylacetanilide and chloroacetyl chloride.
Reaction Conditions: The reaction involves the acylation of 4-acetylacetanilide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Acetylphenyl)-2-chloroacetamide can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioamides.
Oxidation and Reduction: The compound can be oxidized to form N-(4-acetylphenyl)-2-chloroacetic acid using oxidizing agents like potassium permanganate. Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield N-(4-acetylphenyl)acetamide and hydrochloric acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Substitution Products: Amides, thioamides.
Oxidation Products: N-(4-acetylphenyl)-2-chloroacetic acid.
Reduction Products: N-(4-hydroxyphenyl)-2-chloroacetamide.
Hydrolysis Products: N-(4-acetylphenyl)acetamide, hydrochloric acid.
Scientific Research Applications
Key Characteristics
- Molecular Formula: C10H10ClNO2
- CAS Number: 38283-38-4
- Structure: Contains both acetyl and chloroacetamide functional groups, enhancing its reactivity.
Catalysis
N-(4-Acetylphenyl)-2-chloroacetamide derivatives serve as ligands in catalysis, especially in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The unique structure of this compound allows it to stabilize metal catalysts effectively, promoting reaction efficiency.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found them effective against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The antimicrobial efficacy was linked to the substituents on the phenyl ring, which influenced their lipophilicity and ability to penetrate bacterial membranes .
Pharmaceutical Development
This compound is being investigated for its potential role as an intermediate in drug synthesis. Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting various diseases. For instance, derivatives have shown promise in antioxidant activity and potential therapeutic effects against bacterial infections .
Material Science
In material science, this compound is utilized in the synthesis of polymers and copolymers with specific properties, such as temperature responsiveness. This application is particularly relevant in developing smart materials that respond to environmental changes.
Case Study 1: Antimicrobial Efficacy
A quantitative structure-activity relationship (QSAR) analysis was conducted on N-(substituted phenyl)-2-chloroacetamides to evaluate their antimicrobial potential. The study confirmed that compounds with halogenated substituents demonstrated enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
Table 1: Antimicrobial Activity of N-(substituted Phenyl)-2-chloroacetamides
Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
---|---|---|
N-(4-Chlorophenyl)-2-chloroacetamide | High | Moderate |
N-(4-Fluorophenyl)-2-chloroacetamide | High | Low |
N-(3-Bromophenyl)-2-chloroacetamide | Moderate | Low |
Case Study 2: Catalytic Applications
In a study focused on palladium-catalyzed reactions, this compound was used as a ligand to enhance catalytic activity in cross-coupling reactions. The results indicated improved yields compared to traditional ligands, showcasing its potential in synthetic organic chemistry.
Comparison with Similar Compounds
N-(4-Acetylphenyl)acetamide: Lacks the chloroacetamide group, making it less reactive in nucleophilic substitution reactions.
N-(4-Acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Contains a diphosphino group, used in catalysis and coordination chemistry.
N-(4-Acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide: A pyrazole derivative with potential pharmacological applications.
Uniqueness:
Reactivity: The presence of both acetyl and chloroacetamide groups in N-(4-Acetylphenyl)-2-chloroacetamide makes it highly versatile in chemical reactions, particularly in nucleophilic substitutions.
Applications: Its unique structure allows for diverse applications in catalysis, material science, and pharmaceuticals, distinguishing it from other similar compounds.
Biological Activity
N-(4-Acetylphenyl)-2-chloroacetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.
Synthesis and Characterization
This compound can be synthesized through the reaction of 4-aminoacetophenone with chloroacetyl chloride. This process yields an intermediate that can be further reacted with various thiol derivatives to produce a range of new compounds. The structures of these compounds are typically characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. A study screened this compound alongside other N-(substituted phenyl)-2-chloroacetamides for their effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, while showing moderate effectiveness against Gram-negative bacteria and fungi .
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High |
Methicillin-resistant S. aureus | High |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated significant antioxidant activity. Studies have employed methods such as DPPH radical scavenging assays and ferric ion reducing antioxidant power (FRAP) tests to evaluate this activity. Compounds derived from this compound showed good radical scavenging activity at concentrations around 100 µg/ml .
Test Method | Activity Level |
---|---|
DPPH Radical Scavenging | Good |
Ferric Ion Reducing Power (FRAP) | Good |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including colorectal cancer (HCT116) and leukemia (CCRF-CEM). The findings indicated that the compound could inhibit cell growth effectively, with IC50 values suggesting significant cytotoxicity in certain concentrations. Additionally, mechanisms such as apoptosis induction and cell cycle arrest were observed in treated cancer cells .
Case Studies
- Antimicrobial Evaluation : In a comparative study of several newly synthesized chloroacetamides, this compound was among the most effective against both MRSA and Staphylococcus aureus, highlighting its potential for therapeutic applications in treating resistant bacterial infections .
- Antioxidant Screening : A series of derivatives based on this compound were tested for antioxidant properties, revealing that modifications to the phenyl ring could enhance radical scavenging capabilities .
- Cytotoxicity Assessment : A detailed analysis of the compound's effects on HCT116 cells showed a dose-dependent response leading to increased apoptosis rates, suggesting a promising avenue for further research in cancer treatment strategies .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLTMFETZMOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352888 | |
Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38283-38-4 | |
Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38283-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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